2-Chloro-5-(difluoromethyl)thiophene-3-carboxylic acid
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Overview
Description
2-Chloro-5-(difluoromethyl)thiophene-3-carboxylic acid is a polyhalogenated thiophene derivative. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of chlorine and difluoromethyl groups in the compound enhances its reactivity and potential for further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(difluoromethyl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the halogen dance reaction, which utilizes lithium diisopropylamide (LDA) to rearrange halogenated thiophenes . Another approach involves the direct formylation or carboxylation of polyhalo-substituted thiophenes . The reaction conditions typically require an inert atmosphere and low temperatures to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using reagents such as N-chlorosuccinimide (NCS) or bromine (Br2) followed by difluoromethylation using diethylaminosulfur trifluoride (DAST) . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(difluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
2-Chloro-5-(difluoromethyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(difluoromethyl)thiophene-3-carboxylic acid involves its interaction with molecular targets through its reactive functional groups. The chlorine and difluoromethyl groups enhance its ability to form covalent bonds with biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylthiophene: Similar structure but lacks the difluoromethyl group.
2-Chloro-5-(chloromethyl)thiophene: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
2-Chloro-5-(difluoromethyl)thiophene-3-carboxylic acid is unique due to the presence of both chlorine and difluoromethyl groups, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
2-chloro-5-(difluoromethyl)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-4-2(6(10)11)1-3(12-4)5(8)9/h1,5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQVETBKVMIOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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